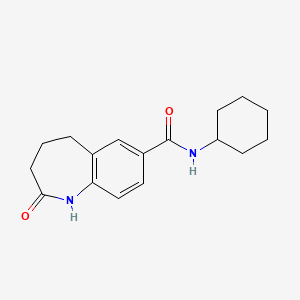![molecular formula C17H14N4O2 B6636243 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, also known as OP3PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP3PU is a urea derivative and has been synthesized using different methods.
Scientific Research Applications
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has shown potential applications in various scientific research fields, including cancer research, drug discovery, and material science. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used as a scaffold for the development of new drugs and has shown promising results in drug discovery. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used in the synthesis of new materials, including metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea is not fully understood. However, it has been suggested that 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea inhibits the activity of specific enzymes, including tyrosine kinases and cyclin-dependent kinases, which are involved in cell growth and proliferation. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to inhibit the activity of specific transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has limitations, including its low yield during synthesis and the need for a catalyst and solvent during synthesis.
Future Directions
For 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea research include the development of new drugs using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea as a scaffold, the synthesis of new materials using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, and further investigation of its mechanism of action. Additionally, further research is needed to explore the potential applications of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea in the treatment of inflammatory and oxidative stress-related diseases.
Synthesis Methods
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea can be synthesized using various methods, including the reaction of 3-aminophenylpyridazine and phenyl isocyanate, as well as the reaction of 3-(6-oxo-1H-pyridazin-3-yl)aniline and phenyl isocyanate. The reaction typically takes place in the presence of a catalyst and solvent. The yield of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea varies depending on the method used for synthesis.
properties
IUPAC Name |
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-10-9-15(20-21-16)12-5-4-8-14(11-12)19-17(23)18-13-6-2-1-3-7-13/h1-11H,(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWYQFZRXVHOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B6636165.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B6636170.png)
![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![2-methoxy-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636192.png)
![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)
![2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6636197.png)
![2-cyano-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636208.png)
![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)
![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)